The compound 7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with significant implications in medicinal chemistry. It is part of the purine family and exhibits various biological activities, including potential therapeutic uses in treating respiratory conditions and allergies.
This compound is classified under purine derivatives, specifically as a methylated xanthine derivative. The chemical is recognized by its IUPAC name and has a CAS Number of 840497-37-2. It is often used in research settings due to its pharmacological properties and structural similarities to well-known compounds like theophylline .
The synthesis of this compound typically involves multi-step organic reactions, including:
The specific conditions (temperature, solvents, catalysts) can vary based on the desired yield and purity of the final product. For example, reactions might be performed under reflux conditions or using microwave-assisted synthesis for increased efficiency .
The molecular formula for this compound is , with a molecular weight of approximately 381.5 g/mol. Its structure features a purine ring system substituted with various functional groups, including a hydroxyethyl piperazine side chain.
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CCC4=CC=CC=C4
ODPBSNZVAJAWFB-UHFFFAOYSA-N
These identifiers help in the computational modeling and identification of the compound in databases .
The compound can participate in several chemical reactions due to its functional groups:
These reactions are crucial for developing analogs that may enhance efficacy or reduce side effects in therapeutic applications .
The mechanism of action for this compound primarily involves its interaction with adenosine receptors. As a purine derivative, it can act as an antagonist or agonist depending on its structural modifications:
These actions suggest its utility in treating asthma and allergic responses.
The physical properties of this compound include:
Chemical properties include:
This compound has several scientific applications:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4